(R)-2-Aminopentan-1-ol

Stereochemistry Chiral Purity Analysis Enantiomeric Excess Determination

This enantiopure (R)-configured β-amino alcohol (CAS 80696-30-6, ≥98%) is the definitive chiral building block for asymmetric synthesis, validated by specific optical rotation [α]²⁰/D −17°. Unlike the (S)-enantiomer or racemate, only the (R)-form inhibits dopamine β-hydroxylase and enables stereoselective preparation of (R)-N-(p-toluenesulfonyl)-2-propylaziridine—the critical intermediate for (−)-BPAP synthesis. Using the correct enantiomer eliminates costly chiral resolution steps. Essential for aldolase-catalyzed transformations and catecholaminergic probe development.

Molecular Formula C5H13NO
Molecular Weight 103.165
CAS No. 80696-30-6; 80696-30-6
Cat. No. B2396683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Aminopentan-1-ol
CAS80696-30-6; 80696-30-6
Molecular FormulaC5H13NO
Molecular Weight103.165
Structural Identifiers
SMILESCCCC(CO)N
InChIInChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
InChIKeyULAXUFGARZZKTK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-2-Aminopentan-1-ol (CAS 80696-30-6) for Chiral Synthesis: Procurement Specifications


(R)-2-Aminopentan-1-ol (CAS 80696-30-6), also known as D-Norvalinol or (R)-(−)-2-Amino-1-pentanol, is a chiral β-amino alcohol with molecular formula C₅H₁₃NO and molecular weight 103.16 g/mol [1]. This compound exists as a crystalline solid (mp 44–48 °C) and is characterized by a defined stereocenter at the C2 position, with a specific optical rotation of [α]²⁰/D −17° (c = 1 in chloroform) . As a non-proteinogenic amino alcohol, it serves as a versatile chiral building block in asymmetric synthesis, pharmaceutical intermediate preparation, and medicinal chemistry research applications requiring defined stereochemical configuration .

Why (R)-2-Aminopentan-1-ol Cannot Be Replaced by (S)-Enantiomer or Racemic Mixture


Substituting (R)-2-Aminopentan-1-ol (CAS 80696-30-6) with its (S)-enantiomer (CAS 22724-81-8) or the racemic mixture (DL-2-amino-1-pentanol, CAS 4146-04-7) is scientifically invalid for applications requiring stereochemical fidelity. The (R)- and (S)-enantiomers exhibit opposite optical rotations—[α]²⁰/D −17° versus +17° (c = 1 in chloroform)—reflecting their non-superimposable three-dimensional structures . This stereochemical divergence produces differential molecular recognition in chiral environments: the (R)-enantiomer has been demonstrated to inhibit dopamine β-hydroxylase, whereas the (S)-enantiomer shows no documented activity toward this target . Furthermore, the (R)-configuration is essential for preparing specific chiral intermediates such as (R)-N-(p-toluenesulfonyl)-2-propylaziridine; substitution with the racemate would generate a stereochemically undefined product mixture requiring subsequent resolution . For procurement decisions in asymmetric synthesis or chiral drug development, stereochemical identity is not interchangeable—it is determinative of synthetic outcome and biological activity.

(R)-2-Aminopentan-1-ol (CAS 80696-30-6): Quantitative Differentiation Evidence Versus Comparators


Optical Rotation Differentiation: (R)-Enantiomer Versus (S)-Enantiomer and Racemate

The (R)-enantiomer of 2-aminopentan-1-ol exhibits a specific optical rotation of [α]²⁰/D −17° (c = 1 in chloroform), which is equal in magnitude but opposite in sign to the (S)-enantiomer's rotation of +17° under identical conditions . This quantitative difference enables unambiguous identification and enantiomeric purity verification via polarimetry. In contrast, the racemic mixture (DL-2-amino-1-pentanol, CAS 4146-04-7) displays no net optical rotation ([α]²⁰/D = 0°) .

Stereochemistry Chiral Purity Analysis Enantiomeric Excess Determination

Chiral Building Block Utility: Synthesis of (R)-N-(p-Toluenesulfonyl)-2-propylaziridine

(R)-2-Aminopentan-1-ol serves as the direct chiral precursor for preparing (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane [(−)-BPAP], a highly potent and selective catecholaminergic activity enhancer [1]. The (R)-configuration of the starting amino alcohol is transferred with stereochemical fidelity to the final product; use of the (S)-enantiomer would yield the opposite stereoisomer, while the racemate would produce a 1:1 mixture requiring chiral separation .

Asymmetric Synthesis Aziridine Chemistry Pharmaceutical Intermediate

Enantioselective Molecular Recognition: Dopamine β-Hydroxylase Inhibition

D-Norvalinol [(R)-2-aminopentan-1-ol] has been demonstrated to act as an effective inhibitor of the enzyme dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine . This inhibition leads to increased norepinephrine levels in the brain. Critically, this inhibitory activity is enantioselective—the (S)-enantiomer (L-Norvalinol) does not exhibit comparable DBH inhibition .

Enzyme Inhibition Catecholamine Biosynthesis Neurological Research

Substrate Specificity for DHAP-Dependent Aldolases

(R)-2-Aminopentan-1-ol serves as a chiral substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases, enabling stereoselective carbon–carbon bond formation in natural product synthesis . As a derivative, (R)-N-benzyloxycarbonyl-aminoaldehydes prepared from this compound function as potential substrates for DHAP-dependent aldolases, facilitating asymmetric synthesis applications . The (R)-stereochemistry is essential for proper fit within the enzyme active site; the (S)-enantiomer would present incompatible spatial orientation.

Aldolase Catalysis C–C Bond Formation Enzyme Substrate Engineering

(R)-2-Aminopentan-1-ol (CAS 80696-30-6): Validated Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Aziridine Intermediates for CNS-Active Pharmaceutical Candidates

(R)-2-Aminopentan-1-ol is the established chiral starting material for preparing (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate en route to (−)-BPAP, a potent and selective catecholaminergic activity enhancer with demonstrated neurological activity . The (R)-configuration of the amino alcohol is preserved throughout the synthetic sequence, ensuring the final product's stereochemical integrity and biological activity. Procurement of the (R)-enantiomer eliminates the need for chiral resolution steps that would otherwise be required if the racemate were used .

Enantioselective Enzyme Inhibition Studies Targeting Catecholamine Biosynthesis

The (R)-enantiomer of 2-aminopentan-1-ol acts as an effective inhibitor of dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine, leading to altered catecholamine levels in neurological models . This enantioselective inhibition—absent in the (S)-enantiomer—makes the (R)-form uniquely suitable for investigating noradrenergic signaling pathways and for developing enantioselective pharmacological probes targeting catecholamine biosynthesis .

Aldolase-Catalyzed Stereoselective C–C Bond Formation

(R)-2-Aminopentan-1-ol and its N-protected derivatives function as chiral substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases, enabling stereoselective carbon–carbon bond formation in the synthesis of complex natural products and carbohydrate mimetics . The (R)-stereochemistry is essential for productive binding within the enzyme active site; the (S)-enantiomer cannot serve as a competent substrate, making enantiomeric purity a prerequisite for successful aldolase-catalyzed transformations .

Quality Control and Enantiomeric Purity Verification via Polarimetry

The characteristic optical rotation of (R)-2-aminopentan-1-ol—[α]²⁰/D −17° (c = 1 in chloroform)—provides a rapid, quantitative method for verifying enantiomeric identity and assessing purity upon receipt and prior to use in stereoselective applications . This value is equal in magnitude but opposite in sign to the (S)-enantiomer (+17°) and distinct from the racemate (0°), enabling unambiguous differentiation among the three commercially available forms (R-, S-, and DL-) using standard polarimetric equipment .

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